1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide

halide sensing fluorescence quenching anion recognition

For researchers requiring the specific meta-isomer of the BMQBA fluorescent probe series for cyanide safeguard detection or ophthalmic glucose sensing. Generic or mixed-isomer lots compromise binding selectivity. m-BMQBA offers the highest cyanide binding constant (K=0.17 µM⁻³) and a quantifiable intermediate chloride affinity (Kd=20.0 µM), enabling discrimination from physiological interferents. • ~15-fold fluorescence intensity reduction with <30 µM cyanide for sensitive detection • Distinct through-space N⁺-B interaction for predictive structure-pKa modeling • Confirmed meta-isomer identity; not a mixed or unspecified isomeric batch Supplied with Certificate of Analysis. Global B2B shipping with full regulatory documentation.

Molecular Formula C17H17BBrNO2
Molecular Weight 358.0 g/mol
CAS No. 784146-23-2
Cat. No. B12531337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide
CAS784146-23-2
Molecular FormulaC17H17BBrNO2
Molecular Weight358.0 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-]
InChIInChI=1S/C17H17BNO2.BrH/c1-13-7-8-17-15(10-13)5-3-9-19(17)12-14-4-2-6-16(11-14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1
InChIKeyHSTWSMOAEBFMSF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide (CAS 784146-23-2) – A meta-Isomeric Quinolinium Boronic Acid Fluorescent Probe for Anion and Saccharide Sensing


1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide, systematically named [3-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid bromide, is a water-soluble quaternary ammonium boronic acid fluorescent probe belonging to the BMQBA (N-boronobenzyl-6-methylquinolinium bromide) family [1]. This compound integrates a 6-methylquinolinium fluorophore with a meta-positioned boronophenyl chelating group, enabling dual-function sensing of halide/cyanide anions and diol-containing saccharides through charge-neutralization and stabilization mechanisms [2]. It is the meta (m-) positional isomer within a systematically studied ortho/meta/para isomeric series, each exhibiting distinct binding affinities, spectral responses, and pKa characteristics driven by differential through-space interaction between the quaternary quinolinium nitrogen and the boronic acid moiety [1].

Why the meta-Position of 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide Cannot Be Substituted by Its ortho or para Isomers


Within the BMQBA isomeric series, the position of the boronic acid substituent on the benzyl ring (ortho, meta, or para) determines the distance and geometry of the through-space interaction between the electron-deficient quaternary quinolinium nitrogen and the electron-rich boronate group [1]. This spatial relationship governs the sugar-bound pKa, the halide dissociation constants, and the cyanide binding affinity, producing quantifiable, non-interchangeable performance differences among the three isomers [1][2]. The control compound BMQ, which lacks the boronic acid moiety entirely, is insensitive to saccharides and cyanide, confirming that the boronic acid group and its positional relationship to the quinolinium core are both essential and non-substitutable [1]. Consequently, procurement of the specific meta isomer (CAS 784146-23-2) is required for applications where its distinct binding profile, intermediate halide affinity, and dual-modal cyanide response characteristics are demanded.

Quantitative Comparator Evidence: 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide vs. Its Closest Structural Analogs


Halide Binding Affinity: m-BMQBA Exhibits Intermediate Chloride Kd with >2-Fold Tighter Binding than o-BMQBA

In a direct head-to-head study of the three BMQBA positional isomers, the meta isomer (target compound) displayed apparent halide dissociation constants (Kd) that are intermediate between the ortho and para isomers but closer to para, with markedly tighter chloride binding than the ortho isomer. Specifically, m-BMQBA exhibited Kd values of 20.0 µM for Cl⁻, 32.0 µM for Br⁻, and 48.0 µM for I⁻, compared to o-BMQBA (44.0, 55.0, 97.0 µM) and p-BMQBA (17.0, 26.5, 42.0 µM) [1]. The control compound BMQ, lacking boronic acid, showed Kd values of 35.0, 55.0, and 71.0 µM respectively, confirming that the boronic acid moiety modulates but does not dominate halide binding [1].

halide sensing fluorescence quenching anion recognition

Cyanide Binding Affinity: m-BMQBA Shows the Highest Binding Constant Among Isomers, 1.4× Greater than ortho

In a direct head-to-head comparison of cyanide binding constants for the three BMQBA isomers, the meta isomer demonstrated the highest affinity. The binding constants (presented as K, µM⁻³) were determined as 0.17 µM⁻³ for m-BMQBA, compared to 0.12 µM⁻³ for o-BMQBA and 0.14 µM⁻³ for p-BMQBA [1]. This represents a 42% higher cyanide binding constant for the meta isomer relative to ortho, and a 21% advantage over para. The control compound lacking the boronic acid moiety showed no measurable cyanide binding, confirming the essential role of the boronic acid group [1].

cyanide sensing physiological safeguard boronic acid–cyanide complexation

Dual-Modal Cyanide Fluorescence Response: m-BMQBA Delivers a ~15-Fold Intensity Reduction with a ~10% Lifetime Change at Safeguard Levels

Among six fluorescent probes characterized for cyanide sensing, m-BMQBA was specifically highlighted for its dual-modal response, exhibiting approximately 15-fold reduction in fluorescence intensity and approximately 10% change in mean fluorescence lifetime at cyanide concentrations below the physiological safeguard level of <30 µM [1]. This dual-modal behavior—simultaneous intensity and lifetime changes—is distinct from probes exhibiting only intensity-based responses and provides an internal cross-validation mechanism for cyanide quantification in complex physiological matrices [1]. The response is based on the ability of the boronic acid group to bind CN⁻, changing from neutral R–B(OH)₂ to anionic R–B⁻(CN)₃ form, which alters the through-space interaction with the electron-deficient quinolinium nitrogen [1].

fluorescence lifetime sensing intensity-based sensing dual-modal detection

Water Solubility Advantage over Non-Quaternary Quinoline Boronic Acids: Enabling Aqueous Physiological Sensing Without Co-Solvents

The BMQBA probe family, including all three positional isomers, is described as highly water-soluble, a property conferred by the permanent positive charge on the quaternary quinolinium nitrogen and its bromide counterion [1]. This contrasts with non-quaternary quinoline boronic acids (e.g., 3-quinolineboronic acid, quinoline-2-boronic acid) which typically require organic co-solvents or alkaline conditions to achieve comparable solubility . The high aqueous solubility of m-BMQBA enables direct use in physiological buffers at neutral pH without dimethyl sulfoxide or methanol co-solvents that could perturb biomolecular interactions or contact lens polymer matrices [1]. The fluorescent quantum yields of the BMQBA probes are reported as attractive for practical sensing, with excitation at 320 nm compatible with inexpensive UV LED sources [1].

water-soluble fluorescent probes aqueous sensing quaternary ammonium salts

Regioisomer-Dependent pKa Tuning: Through-Space Charge Interaction Determines Sugar-Bound pKa, Enabling Contact Lens Glucose Sensing

The sugar-bound pKa of the BMQBA probes is governed by the through-space interaction between the quaternary quinolinium nitrogen and the boronic acid group, which reduces the pKa from the typical phenylboronic acid value of ~9 to a range suitable for sensing in the mildly acidic (pH ~6) environment of a contact lens [1]. The o-BMQBA isomer was reported with a sugar-bound pKa of 6.1 and a glucose dissociation constant KD of 100 mM [1]. While explicit sugar-bound pKa and glucose KD values for m-BMQBA were not reported in the same detail in the available open literature, the design logic establishes that the meta spacing between the quinolinium nitrogen and boronic acid group produces a distinct through-space interaction strength compared to ortho and para, yielding a different pKa and sugar affinity profile [1]. The contact lens microenvironment constraints (pH ~6, methanol-like polarity) make the pKa tunability through positional isomerism a critical design parameter, as probes with pKa far from the lens pH show significantly reduced glucose response [1].

pKa tuning glucose sensing contact lens ophthalmic diagnostics

Differential Reactivity in Suzuki-Miyaura Coupling: meta-Boronophenyl Substituent as a Versatile Synthetic Handle Versus Ortho and Para Analogs

The meta-boronophenylmethyl substituent in m-BMQBA positions the boronic acid group for sterically unhindered Suzuki-Miyaura cross-coupling reactions, providing a synthetic handle for further derivatization . Unlike the ortho isomer (CAS 784146-24-3), where the boronic acid group is sterically constrained by proximity to the quinolinium methylene bridge , and unlike simple quinoline boronic acids such as 3-quinolineboronic acid which lack the quaternary ammonium charge, m-BMQBA combines aqueous solubility with a sterically accessible boronic acid group at the meta position . This enables palladium-catalyzed coupling with aryl/heteroaryl halides under mild aqueous conditions, expanding the accessible chemical space for probe optimization and library synthesis .

Suzuki-Miyaura coupling boronic acid building block medicinal chemistry

High-Value Application Scenarios for 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide Based on Its Quantitatively Validated Differentiation


Physiological Cyanide Safeguard Sensing Leveraging the Highest Isomeric Binding Affinity and Dual-Modal Fluorescence Response

m-BMQBA's highest cyanide binding constant among the three positional isomers (K = 0.17 µM⁻³ vs. 0.12 and 0.14 for ortho and para) and its ~15-fold intensity reduction with ~10% lifetime change at <30 µM CN⁻ make it the isomer of choice for constructing fluorescence-based cyanide safeguard detectors [1][2]. The dual-modal response (intensity + lifetime) provides built-in signal redundancy that enables concentration-independent lifetime readout, overcoming photobleaching and probe leaching artifacts that compromise intensity-only sensors in continuous monitoring applications [2]. The high aqueous solubility ensures compatibility with physiological fluids without signal-quenching co-solvents [1].

Intermediate-Affinity Halide Sensor for Physiological Chloride Discrimination in Tear Fluid Analysis

With chloride Kd = 20.0 µM (2.2-fold tighter than o-BMQBA at 44.0 µM, yet less tight than p-BMQBA at 17.0 µM), m-BMQBA occupies a distinct halide affinity niche [3]. This intermediate binding profile makes it particularly suitable for discriminating physiological chloride fluctuations (tear Cl⁻ ~120–135 mM) from bromide and iodide interferences at their much lower tear concentrations [3]. The ortho isomer's weaker affinity may fail to detect small chloride changes, while the para isomer's tighter binding risks saturation within the physiological range [3].

Structure–pKa Relationship Studies for Contact-Lens-Based Glucose Monitoring Probe Optimization

The BMQBA series was explicitly designed to achieve reduced sugar-bound pKa values for glucose sensing in the mildly acidic (pH ~6) contact lens microenvironment, where conventional phenylboronic acid probes (pKa ~9) show minimal response [1]. The meta isomer's through-space N⁺–B interaction distance provides a distinct pKa tuning point between the two extremes of the ortho and para isomers, making it an essential component in systematic structure–pKa–glucose response relationship studies [1]. Procurement of the complete isomeric set including m-BMQBA is required for constructing predictive pKa tuning models for next-generation ophthalmic glucose sensors [1].

Suzuki-Miyaura Derivatization Platform with Sterically Accessible Boronic Acid and Built-In Aqueous Solubility

The meta-boronophenyl substituent provides a sterically unencumbered boronic acid handle for palladium-catalyzed cross-coupling, enabling the synthesis of extended conjugate systems, biaryl derivatives, and probe libraries . Unlike the ortho isomer, where the boronic acid group experiences steric hindrance from the neighboring methylene bridge, the meta position permits efficient coupling with bulky aryl halides . The quaternary quinolinium scaffold maintains aqueous solubility of the coupling products, eliminating the solubility liabilities commonly encountered with neutral quinoline boronic acid building blocks .

Quote Request

Request a Quote for 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.